Cas no 649739-49-1 (2-(4-methoxyphenoxy)ethane-1-thiol)

2-(4-Methoxyphenoxy)ethane-1-thiol is a sulfur-containing aromatic compound characterized by its methoxyphenoxy and thiol functional groups. This organosulfur derivative is of interest in organic synthesis and materials science due to its dual reactivity, enabling thiol-ene click chemistry and nucleophilic substitution reactions. The methoxy group enhances electron density, influencing its binding affinity in coordination chemistry or surface modification applications. Its structure makes it suitable for constructing self-assembled monolayers (SAMs) or as a ligand precursor in catalysis. The compound’s stability and selective reactivity offer advantages in designing functionalized polymers or bioactive molecules. Proper handling is required due to the thiol group’s sensitivity to oxidation.
2-(4-methoxyphenoxy)ethane-1-thiol structure
649739-49-1 structure
Product name:2-(4-methoxyphenoxy)ethane-1-thiol
CAS No:649739-49-1
MF:C9H12O2S
Molecular Weight:184.25538
CID:410248
PubChem ID:24689109

2-(4-methoxyphenoxy)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • Ethanethiol, 2-(4-methoxyphenoxy)-
    • 2-(4-methoxyphenoxy)ethanethiol
    • AKOS000169585
    • DTXSID70640715
    • 2-(4-methoxyphenoxy)ethane-1-thiol
    • EN300-60740
    • 649739-49-1
    • SCHEMBL5080345
    • インチ: InChI=1S/C9H12O2S/c1-10-8-2-4-9(5-3-8)11-6-7-12/h2-5,12H,6-7H2,1H3
    • InChIKey: YTUFNFKPXWZGBT-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)OCCS

計算された属性

  • 精确分子量: 184.05586
  • 同位素质量: 184.05580079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 111
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 19.5Ų

じっけんとくせい

  • PSA: 18.46

2-(4-methoxyphenoxy)ethane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-60740-10.0g
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1 95%
10.0g
$2024.0 2023-02-13
TRC
M228350-50mg
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1
50mg
$ 95.00 2022-06-04
TRC
M228350-250mg
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1
250mg
$ 365.00 2022-06-04
Enamine
EN300-60740-0.5g
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1 95%
0.5g
$353.0 2023-02-13
1PlusChem
1P01A8LL-1g
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1 95%
1g
$643.00 2024-04-22
1PlusChem
1P01A8LL-250mg
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1 95%
250mg
$286.00 2024-04-22
Enamine
EN300-60740-1.0g
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1 95%
1.0g
$470.0 2023-02-13
1PlusChem
1P01A8LL-2.5g
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1 95%
2.5g
$1203.00 2024-04-22
1PlusChem
1P01A8LL-500mg
2-(4-methoxyphenoxy)ethane-1-thiol
649739-49-1 95%
500mg
$499.00 2024-04-22
Ambeed
A529387-1g
2-(4-Methoxyphenoxy)ethanethiol
649739-49-1 97%
1g
$381.0 2024-04-18

2-(4-methoxyphenoxy)ethane-1-thiol 関連文献

2-(4-methoxyphenoxy)ethane-1-thiolに関する追加情報

Professional Introduction to 2-(4-methoxyphenoxy)ethane-1-thiol (CAS No: 649739-49-1)

2-(4-methoxyphenoxy)ethane-1-thiol, identified by its Chemical Abstracts Service (CAS) number 649739-49-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining an ether linkage with a thiol group, presents intriguing possibilities for medicinal chemistry applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2-(4-methoxyphenoxy)ethane-1-thiol consists of an ethane backbone substituted with a 4-methoxyphenoxy group at one end and a thiol (-SH) moiety at the other. The presence of the methoxy group on the aromatic ring enhances solubility and metabolic stability, making it a promising candidate for further derivatization. The thiol group, on the other hand, is well-known for its reactivity, which can be leveraged in various synthetic pathways to create more complex molecules.

In recent years, there has been growing interest in thiol-containing compounds due to their diverse biological activities. Thiols are known to participate in redox reactions, making them valuable in designing antioxidants and prodrugs. Additionally, the sulfur atom's ability to form stable disulfide bonds has been exploited in drug delivery systems and protein targeting strategies. The combination of these properties in 2-(4-methoxyphenoxy)ethane-1-thiol suggests potential applications in areas such as anti-inflammatory agents, enzyme inhibitors, and chemotherapeutic compounds.

One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. Researchers have explored its utility in synthesizing heterocyclic derivatives, which often exhibit enhanced pharmacological properties. For instance, by incorporating this scaffold into benzothiazole or thiophene-based structures, scientists have been able to develop compounds with improved binding affinities to biological targets. These derivatives are being investigated for their potential in treating neurological disorders, infectious diseases, and cancer.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in drug discovery. 2-(4-methoxyphenoxy)ethane-1-thiol fits well within this paradigm, offering a balance between structural complexity and synthetic accessibility. Its preparation typically involves nucleophilic substitution reactions or cross-coupling methodologies, which are well-established in modern organic synthesis. This accessibility makes it an attractive starting point for high-throughput screening programs aimed at identifying novel bioactive molecules.

Recent advancements in computational chemistry have further enhanced the utility of 2-(4-methoxyphenoxy)ethane-1-thiol. Molecular modeling studies have shown that modifications to its structure can fine-tune its interactions with biological targets. For example, computational docking experiments have identified that certain analogs of this compound exhibit high binding affinity to specific enzymes implicated in metabolic disorders. These findings provide a rational framework for designing next-generation therapeutic agents based on this scaffold.

The synthesis of 2-(4-methoxyphenoxy)ethane-1-thiol also benefits from green chemistry principles. Modern synthetic routes emphasize efficiency, minimizing waste and hazardous byproducts. Techniques such as catalytic hydrogenation and microwave-assisted synthesis have been employed to streamline its preparation while maintaining high yields and purity. These sustainable approaches align with the broader goal of reducing the environmental impact of pharmaceutical manufacturing.

In conclusion,2-(4-methoxyphenoxy)ethane-1-thiol (CAS No: 649739-49-1) represents a valuable asset in the pharmaceutical chemist's toolkit. Its unique structural features and reactivity make it a versatile intermediate for developing novel therapeutic agents. As research continues to uncover new applications for thiol-containing compounds,2-(4-methoxyphenoxy)ethane-1-thiol is poised to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:649739-49-1)2-(4-methoxyphenoxy)ethane-1-thiol
A1045609
Purity:99%
はかる:1g
Price ($):343.0